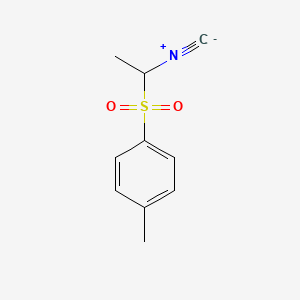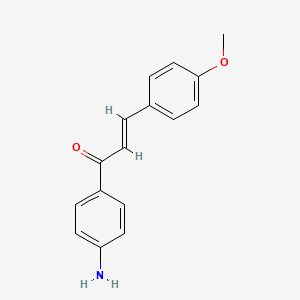
1-Methyl-1-tosylmethylisocyanide
Übersicht
Beschreibung
1-Methyl-1-tosylmethylisocyanide (CAS# 58379-80-9) is a research chemical with the molecular formula C10H11NO2S and a molecular weight of 209.26 . It is also known as 1-(1-isocyanoethylsulfonyl)-4-methylbenzene .
Molecular Structure Analysis
The molecular structure of this compound includes a tosylmethyl group attached to an isocyanide group. The canonical SMILES representation isCC1=CC=C(C=C1)S(=O)(=O)C(C)[N+]#[C-] .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-tosylmethylisocyanide (TosMIC) and its derivatives represent a significant class of reagents in organic synthesis, particularly in the construction of heterocycles. These compounds serve as versatile building blocks in targeted organic synthesis, enabling the development of a wide array of heterocyclic compounds as well as natural products. The catalytic and technological innovations discussed highlight the synthetic potential of TosMIC and its derivatives in reactions with various aldehydes to afford valuable heterocycles. These reactions are notable for their efficiency and have been elaborated in numerous mechanistic schemes, underscoring the ease of reaction TosMIC facilitates in the synthesis of heterocyclic compounds. This review compiles the synthetic applications of TosMIC, shedding light on its role in facilitating the synthesis of complex organic molecules and its contributions to advancements in chemical synthesis technologies (Vchislo, Fedoseeva, & Verochkina, 2022).
Safety and Hazards
1-Methyl-1-tosylmethylisocyanide is classified as toxic if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .
Wirkmechanismus
Target of Action
Many drugs and compounds exert their effects by binding to receptors, which can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .
Mode of Action
The mode of action of a compound like 1-Methyl-1-tosylmethylisocyanide would typically involve binding to its target receptor, leading to a change in the receptor’s activity. This change can then trigger a series of biochemical events, leading to the observed effects of the compound .
Biochemical Pathways
Without specific information on the targets of this compound, it’s challenging to outline the exact biochemical pathways it affects. The compound’s interaction with its targets would likely influence various biochemical pathways, leading to downstream effects that contribute to its overall action .
Result of Action
The compound’s effects would likely result from its interactions with its targets and the subsequent changes in cellular activity and biochemical pathways .
Biochemische Analyse
Biochemical Properties
1-Methyl-1-tosylmethylisocyanide plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. One notable interaction is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The isocyanide group in this compound can bind to the heme iron in cytochrome P450, leading to enzyme inhibition or activation depending on the context .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, it has been shown to modulate the activity of kinases and phosphatases, which are crucial for signal transduction . Additionally, this compound can induce oxidative stress in cells, resulting in changes in cellular redox states and impacting cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. The compound’s isocyanide group is highly reactive and can interact with amino acid residues in proteins, altering their structure and function . Furthermore, this compound can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit hormetic effects, where it stimulates certain biological processes. At higher doses, it can become toxic and cause adverse effects such as organ damage and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s interaction with cofactors such as NADPH is also crucial for its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and overall effects on the organism .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . Its presence in organelles such as the mitochondria and endoplasmic reticulum can impact cellular processes such as energy production and protein synthesis .
Eigenschaften
IUPAC Name |
1-(1-isocyanoethylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-8-4-6-10(7-5-8)14(12,13)9(2)11-3/h4-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOUPILQFWOEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453453 | |
| Record name | 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58379-80-9 | |
| Record name | 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-isocyanoethanesulfonyl)-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)
